3-Chloro-3',5'-difluorobenzophenone

Description

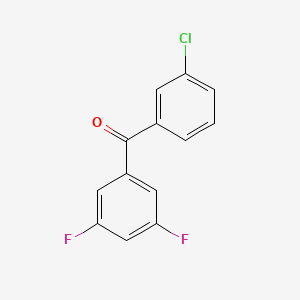

3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9) is a halogenated benzophenone derivative with the molecular formula C₁₃H₇ClF₂O and a molecular weight of 252.64 g/mol . It features a benzophenone backbone substituted with chlorine at the 3-position and fluorine atoms at the 3' and 5' positions (Figure 1). This compound is primarily utilized in scientific research as a synthetic intermediate, particularly in polymer chemistry and coordination chemistry, due to its halogenated aromatic structure .

Properties

IUPAC Name |

(3-chlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUPPISZOSNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373905 | |

| Record name | 3-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-98-9 | |

| Record name | (3-Chlorophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 3-Chloro-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Various substituted benzophenones.

Reduction: 3-Chloro-3’,5’-difluorobenzhydrol.

Oxidation: 3-Chloro-3’,5’-difluorobenzoic acid.

Scientific Research Applications

3-Chloro-3’,5’-difluorobenzophenone is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of protein conformation .

Comparison with Similar Compounds

4-Chloro-3',5'-difluorobenzophenone (CAS 746651-99-0)

- Structure : Chlorine at the 4-position instead of 3.

- Properties: Molecular weight 252.65 g/mol (nearly identical to the target compound).

3-Chloro-3',4'-difluorobenzophenone (CAS 844884-94-2)

- Structure : Fluorine atoms at 3' and 4' positions instead of 3' and 5'.

- Properties : Boiling point 357.9±42.0°C , density 1.3±0.1 g/cm³ , and storage requirements at -20°C . The shifted fluorine positions reduce symmetry, which may affect crystallinity in polymer matrices compared to the 3',5'-difluoro analog .

4,4'-Difluorobenzophenone

- Structure: No chlorine substituent; fluorine at both 4 and 4' positions.

- Role: A critical monomer in polyether ether ketone (PEEK) production. The absence of chlorine enhances thermal stability and crystallinity, making it suitable for high-performance thermoplastics .

Comparative Data Table

Research Findings and Functional Differences

Coordination Chemistry

- Silver Complexation: Pyridyl-substituted analogs (e.g., 3-pyridyl-4,4'-difluorobenzophenone) demonstrate strong silver ion binding via nitrogen lone pairs.

Photostability and UV Absorption

- 2,5-Difluorobenzophenone (CAS 85068-36-6): Exhibits superior UV stability due to fluorine's electron-withdrawing effects, a property leveraged in sunscreen formulations. The 3-Chloro-3',5'-difluoro analog may show similar photostability but with altered absorption spectra .

Industrial and Market Context

- Demand Drivers: The growth of high-performance polymers (e.g., PEEK) and pharmaceuticals fuels demand for halogenated benzophenones. Companies like Vision Fluorochem and Changzhou Keylab Chemical dominate production .

- Cost Considerations: 3-Chloro-3',4'-difluorobenzophenone is priced at ¥5,916/g (95% purity), reflecting the premium for research-grade halogenated intermediates .

Biological Activity

3-Chloro-3',5'-difluorobenzophenone is an organic compound characterized by its benzophenone structure with chlorine and difluoromethyl substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H8ClF2O. Its structure allows for diverse interactions with biological molecules, primarily through the following functional groups:

- Chlorine Atom : Enhances lipophilicity and can participate in halogen bonding.

- Fluorine Atoms : Increase metabolic stability and influence the compound's reactivity.

- Carbonyl Group : Capable of forming hydrogen bonds with nucleophilic sites in biological systems.

The biological activity of this compound is linked to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, inhibiting their catalytic activity. This interaction can modulate metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may affect signal transduction pathways by interacting with specific receptors, leading to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on human breast cancer cell lines, demonstrating significant antiproliferative effects. The compound's IC50 values were recorded at varying concentrations, indicating a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 10 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial and antifungal activities. Comparative studies against standard antibiotics showed that it could inhibit the growth of various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, this compound was tested alongside conventional chemotherapeutics. The results indicated that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing treatments when used in combination therapy.

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of this compound against resistant strains of bacteria. The findings revealed that it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.